2-(Prop-1-en-2-yl)oxane-3-carboxylic acid
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Overview
Description
2-(Prop-1-en-2-yl)oxane-3-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of oxane, featuring a prop-1-en-2-yl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with prop-1-en-2-yl precursors under controlled conditions. One common method includes the use of catalytic hydrogenation to introduce the prop-1-en-2-yl group into the oxane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and continuous flow systems. These methods are designed to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxane compounds .
Scientific Research Applications
2-(Prop-1-en-2-yl)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-1-en-2-yl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid: Similar in structure but with a prop-2-yn-1-yl group instead of prop-1-en-2-yl.
2-(Prop-1-en-2-yl)oxane-2-carboxylic acid: Another derivative with slight variations in the oxane ring and functional groups.
Uniqueness
2-(Prop-1-en-2-yl)oxane-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-prop-1-en-2-yloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-6(2)8-7(9(10)11)4-3-5-12-8/h7-8H,1,3-5H2,2H3,(H,10,11) |
InChI Key |
ZXTVZAVFOBOTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(CCCO1)C(=O)O |
Origin of Product |
United States |
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